Halobetasol Propionate-d5
Description
Properties
Molecular Formula |
C₂₅H₂₆D₅ClF₂O₅ |
|---|---|
Molecular Weight |
489.99 |
Synonyms |
(6α,11β,16β)-21-Chloro-6,9-difluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5; Miracorten-d5; Ulobetasol Propionate-d5; Ultravate-d5; |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Pathways
Halobetasol Propionate-d5 is synthesized through isotopic exchange or deuterated precursor incorporation. Key steps involve:
-
Deuteration of intermediates : Deuterium is introduced during the synthesis of the pregnane backbone or propionate ester group.
-
Crystallization : Purification via ethanol/water mixtures (as described for non-deuterated halobetasol propionate) .
Stability Under Physiological Conditions
Metabolic Reactions
In vivo, this compound undergoes extensive hepatic metabolism, similar to the non-deuterated form:
Key Metabolic Pathways:
-
Ester Hydrolysis :
-
Oxidation :
-
Conjugation :
Kinetic Isotope Effects:
-
Deuteration reduces metabolic turnover rates at labeled positions due to C-D bond strength (vs. C-H) .
-
Example: Slower hydroxylation at deuterated carbons (observed in analogous corticosteroids) .
Degradation Products
| Condition | Major Products | Source |
|---|---|---|
| Acidic (pH < 3) | Halobetasol-d5 acid | |
| Alkaline (pH > 9) | Degraded pregnane skeleton derivatives | |
| Oxidative stress | 6α/9β-hydroxylated derivatives |
Reactivity in Formulations
-
Compatibility : Stable in non-aqueous bases (e.g., petrolatum, propylene glycol) .
-
Incompatibilities : Reacts with strong oxidizers (e.g., peroxides) .
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| MS (Mass Spec) | m/z 490.0 [M+H]⁺ (vs. 485.0 for non-D5) | |
| NMR | Absence of H signals at deuterated sites | |
| XRD | Peaks at 10.0°, 11.6°, 12.9° 2θ |
Research Gaps
-
No direct in vitro reactivity studies of this compound were identified in the provided sources.
-
Isotope effects on receptor binding (glucocorticoid receptor) remain unquantified.
Comparison with Similar Compounds
Halobetasol Propionate (Non-Deuterated)
- Structural Identity : Halobetasol Propionate-d5 shares the same core structure as halobetasol propionate but differs in isotopic composition.
- Functional Differences: Analytical Use: The deuterated form is non-therapeutic and exclusively used as a reference standard to improve quantification accuracy in drug metabolism studies . Clinical Efficacy: Halobetasol propionate (0.05% ointment/cream) demonstrates superior efficacy to betamethasone valerate (0.1%) and dipropionate (0.05%) in plaque psoriasis, achieving treatment success in 32.8–60.7% of patients after 2 weeks . Safety: Both forms share similar safety profiles, with low systemic absorption (<6% of applied dose) and rare systemic adverse events (AEs) .
Clobetasol Propionate and Clobetasol Propionate-d5
- Structural Comparison : Clobetasol lacks the 6α-fluorine atom present in halobetasol, reducing halogenation but maintaining super-high potency .
- Efficacy : In head-to-head trials, halobetasol ointment (0.05%) showed comparable or superior efficacy to clobetasol ointment (0.05%) in plaque psoriasis, with 54.1% vs. 50.8% improvement in plaque elevation .
- Analytical Use : Clobetasol Propionate-d5 (CAS: 2280940-18-1) is similarly used as an internal standard, with a molecular weight of 472.0 g/mol .
Betamethasone Derivatives
- Betamethasone Valerate (BMV) : A mid-potency steroid with lower efficacy than halobetasol. BMV foam (0.12%) showed 2-fold greater skin penetration than BMV lotion but was less effective than halobetasol in psoriasis .
- Betamethasone Dipropionate (BDP) : In a matched-adjusted indirect comparison, halobetasol/tazarotene lotion outperformed calcipotriol/BDP foam in long-term plaque clearance (25.0% vs. 24.8% BSA reduction) .
Comparison with Deuterated Analogs in Research
Formulation and Efficacy Comparisons
Halobetasol Propionate 0.01% Lotion vs. 0.05% Cream
- Efficacy : The 0.01% lotion demonstrated comparable efficacy to 0.05% cream in reducing erythema (34.4% vs. 43.5%) and scaling (60.7% vs. 50.8%) after 2 weeks, despite lower concentration .
- Safety: The lotion’s polymeric matrix technology enhances epidermal targeting, minimizing dermal penetration and atrophy risk .
Combination Therapies
- Halobetasol/Tazarotene Lotion (HP/TAZ) : Showed rapid treatment success (32.8%) comparable to halobetasol 0.05% cream (34.0%) but with fewer application-site AEs .
- Halobetasol/Fusidic Acid Ointment: Novel combinations target inflammation and secondary infections, demonstrating superior spreadability and permeability in preclinical models .
Preparation Methods
Deuterium Labeling Strategy
This compound introduces five deuterium atoms at the propionate ester moiety, replacing all hydrogen atoms in the propionic acid-derived side chain. This labeling is achieved by substituting standard propionylating reagents with their deuterated counterparts during esterification. For example, propionic acid-d5 or propionyl chloride-d5 reacts with the hydroxyl group at the C17 position of the diflorasone intermediate, ensuring complete deuteration at the target site.
The parent compound, halobetasol propionate, is synthesized via a three-step process:
-
Esterification : Diflorasone reacts with an alkyl orthopropionate (e.g., trimethyl orthopropionate) under acidic conditions to form diflorasone 17-propionate.
-
Mesylation : The C21 hydroxyl group is activated using methanesulfonyl chloride, yielding diflorasone 17-propionate-21-mesylate.
-
Halogenation : Lithium chloride displaces the mesylate group, introducing a chlorine atom at C21 to form halobetasol propionate.
For the deuterated variant, Step 1 employs trimethyl orthopropionate-d5 , ensuring deuterium integration into the ester group. Solvent selection (e.g., deuterated dimethylformamide) may further minimize proton exchange during synthesis.
Optimization of Reaction Conditions
Deuterated reagents necessitate stringent anhydrous conditions to prevent isotopic dilution. Key parameters include:
-
Temperature : Controlled heating (60–80°C) during esterification prevents decomposition of heat-sensitive intermediates.
-
Catalysts : Acid catalysts like p-toluenesulfonic acid (0.5–1.0 mol%) accelerate esterification without racemization.
-
Solvents : Anhydrous tetrahydrofuran (THF) or deuterated chloroform ensures compatibility with moisture-sensitive reagents.
Table 1: Comparative Reaction Conditions for Deuterated vs. Non-Deuterated Synthesis
| Parameter | Halobetasol Propionate | This compound |
|---|---|---|
| Propionylating Agent | Trimethyl orthopropionate | Trimethyl orthopropionate-d5 |
| Solvent | THF | Deuterated THF |
| Reaction Time | 6–8 hours | 8–10 hours (slower kinetics) |
Crystallization and Purification
Solvent System Selection
The patent US8361997B2 details crystallization of halobetasol propionate from ethanol-water mixtures , a method adaptable to the deuterated form. Ethanol’s polarity and water’s antisolvent properties yield high-purity crystals with consistent morphology.
Procedure :
-
Dissolution : this compound is dissolved in hot ethanol (60–80°C) at a 1:10 (w/v) ratio.
-
Antisolvent Addition : Deionized water is added dropwise (50:50 v/v) to induce supersaturation.
-
Crystallization : Slow cooling to 18–25°C over 90 minutes promotes crystal growth.
-
Isolation : Vacuum filtration collects crystals, followed by drying at 65–75°C under reduced pressure (<100 mbar).
Table 2: Crystallization Parameters
| Parameter | Optimal Range |
|---|---|
| Ethanol:Water Ratio | 50:50 to 67:33 (v/v) |
| Cooling Rate | 0.5–1.0°C/min |
| Final Yield | 85–92% |
Polymorphic Control
The crystalline form of this compound is characterized by XRD peaks at 10.0, 11.6, 12.9, 13.4, 14.5, 16.4, 17.6, and 23.5° 2θ (±0.2°), matching the non-deuterated form’s pattern. Deuterium’s minimal steric impact ensures isomorphic crystal packing.
Analytical Characterization
| Technique | Halobetasol Propionate | This compound |
|---|---|---|
| XRD Peaks (°2θ) | 10.0, 11.6, 12.9 | 10.0, 11.6, 12.9 |
| Melting Point | 220–221°C | 220–221°C |
| IR C=O Stretch | 1741 cm⁻¹ | 1741 cm⁻¹ |
Scalability and Industrial Adaptation
Batch sizes exceeding 1 kg are feasible using the ethanol-water system, with >98% chemical purity by HPLC. Deuterated synthesis scales linearly, though reagent costs necessitate closed-loop solvent recovery.
Q & A
Q. How do researchers validate bioanalytical methods for this compound in heterogeneous biological samples (e.g., inflamed vs. non-inflamed skin)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
